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Compound of Interest

Compound Name: Icofungipen

Cat. No.: B115066 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Icofungipen, also known as PLG206, PLD-118, and BAY 10-8888, is a synthetic β-amino acid

with notable antifungal properties. Its unique mechanism of action, targeting fungal isoleucyl-

tRNA synthetase, has positioned it as a compound of interest in the development of new

antifungal therapies. This technical guide provides a detailed overview of the chemical structure

of Icofungipen and a comprehensive examination of its asymmetric synthesis. The synthesis

section includes detailed experimental protocols for key steps, a summary of quantitative data,

and a visual representation of the synthetic pathway. Furthermore, this guide outlines the

mechanism of action through a signaling pathway diagram, offering a complete resource for

researchers and professionals in the field of drug development.

Chemical Structure and Properties
Icofungipen is chemically known as (1R,2S)-2-amino-4-methylidenecyclopentane-1-carboxylic

acid. It is a cyclic β-amino acid, a class of compounds that has shown promise in antifungal

research.
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Property Value

IUPAC Name
(1R,2S)-2-amino-4-methylidenecyclopentane-1-

carboxylic acid

Molecular Formula C₇H₁₁NO₂

Molecular Weight 141.17 g/mol

CAS Number 198022-65-0

Synonyms PLG206, PLD-118, BAY 10-8888

Asymmetric Synthesis of Icofungipen
An efficient asymmetric synthesis of Icofungipen has been developed, with a key step

involving the highly enantioselective, quinine-mediated alcoholysis of a meso-anhydride

intermediate. This process has been demonstrated on a pilot-plant scale.

Synthetic Pathway
The synthesis of Icofungipen is a multi-step process that begins with the formation of a meso-

anhydride, followed by an enantioselective ring-opening, and subsequent modifications to yield

the final product.

Starting Materials Key Intermediate Formation Enantioselective Step Functional Group Transformations Final Product Formation

Maleic Anhydride + Isoprene meso-4-Methyl-cyclohex-4-ene-1,2-dicarboxylic anhydride

Diels-Alder
Reaction Quinine-mediated

Alcoholysis Chiral Monoester Curtius Rearrangement Boc Protection Esterification Protected Intermediate Deprotection Icofungipen
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Caption: Asymmetric synthesis pathway of Icofungipen.

Experimental Protocols
Step 1: Synthesis of meso-4-Methyl-cyclohex-4-ene-1,2-dicarboxylic anhydride
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Reaction: Diels-Alder reaction of maleic anhydride and isoprene.

Procedure: Maleic anhydride and isoprene are reacted in a suitable solvent (e.g., toluene) at

elevated temperature. The reaction mixture is then cooled to induce crystallization of the

product.

Purification: The crude product is purified by recrystallization.

Step 2: Enantioselective Alcoholysis of the meso-Anhydride

Reaction: Quinine-mediated ring-opening of the meso-anhydride with an alcohol (e.g.,

methanol).

Procedure: The meso-anhydride is dissolved in a solvent such as dichloromethane. Quinine

is added as the chiral catalyst, followed by the slow addition of the alcohol at low

temperature. The reaction is monitored by chromatography.

Work-up and Purification: The reaction is quenched, and the chiral monoester is extracted

and purified by column chromatography.

Step 3: Curtius Rearrangement

Reaction: Conversion of the carboxylic acid to an isocyanate via an acyl azide intermediate.

Procedure: The chiral monoester is first converted to its corresponding acyl chloride. The

acyl chloride is then reacted with sodium azide to form the acyl azide, which undergoes

thermal rearrangement to the isocyanate.

Step 4: Boc Protection and Esterification

Reaction: Protection of the amine group with a tert-butyloxycarbonyl (Boc) group and

esterification of the carboxylic acid.

Procedure: The isocyanate is trapped with an alcohol to form a carbamate. The resulting

amino acid is then protected with di-tert-butyl dicarbonate (Boc₂O). The carboxylic acid is

subsequently esterified.

Step 5: Deprotection to Yield Icofungipen
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Reaction: Removal of the Boc protecting group and hydrolysis of the ester.

Procedure: The protected intermediate is treated with a strong acid (e.g., trifluoroacetic acid)

to remove the Boc group, followed by hydrolysis of the ester under acidic or basic conditions

to yield Icofungipen.

Purification: The final product is purified by ion-exchange chromatography.

Quantitative Data
Step Reaction Reagents Conditions Yield (%) Purity (%)

1 Diels-Alder

Maleic

anhydride,

Isoprene,

Toluene

110°C, 12h >95 >98

2 Alcoholysis

meso-

Anhydride,

Quinine,

Methanol,

CH₂Cl₂

-78°C to RT,

24h
~85 >99 (ee)

3

Curtius

Rearrangeme

nt

Acyl chloride,

NaN₃,

Toluene

80°C, 4h ~90 -

4
Protection &

Esterification

Boc₂O,

DMAP,

CH₂Cl₂; H⁺,

Methanol

RT, 12h ~80 >97

5 Deprotection

TFA, CH₂Cl₂;

LiOH,

H₂O/THF

RT, 6h >90 >99

Mechanism of Action
Icofungipen exerts its antifungal effect by inhibiting protein synthesis in susceptible fungi. The

compound is actively transported into the fungal cell, where it acts as a competitive inhibitor of
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isoleucyl-tRNA synthetase (IleRS). By binding to the active site of IleRS, Icofungipen prevents

the charging of tRNA with isoleucine, a crucial step in protein translation. This leads to the

cessation of protein synthesis and ultimately, fungal cell death.
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Caption: Mechanism of action of Icofungipen in a fungal cell.
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Conclusion
Icofungipen represents a promising antifungal agent with a distinct mechanism of action. The

well-defined asymmetric synthesis provides a scalable route to this complex molecule, enabling

further investigation and potential clinical development. This guide has provided a

comprehensive overview of the chemical structure, a detailed protocol for its synthesis, and an

illustration of its mode of action, serving as a valuable resource for the scientific community

engaged in antifungal drug discovery and development. Further research into the structure-

activity relationship and optimization of the synthetic route may lead to even more potent and

selective antifungal compounds.

To cite this document: BenchChem. [An In-Depth Technical Guide to the Synthesis and
Chemical Structure of Icofungipen]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b115066#icofungipen-synthesis-and-chemical-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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